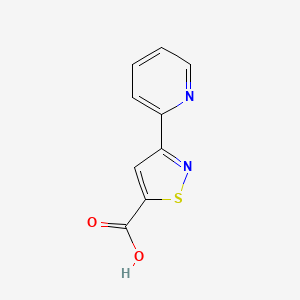

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCLUNZRLZMICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Modifications

The classical Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, has been adapted for pyridine-substituted thiazoles. For 3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid, a modified protocol employs 2-cyanopyridine and thioglycolic acid under acidic conditions. The carboxylic acid group is introduced via in situ oxidation of a thiol intermediate using potassium permanganate (KMnO₄) in aqueous HCl.

Reaction Scheme:

- Condensation of 2-cyanopyridine with thioglycolic acid at 80°C for 6 hours.

- Cyclization catalyzed by H₂SO₄ (10 mol%) to form the thiazole ring.

- Oxidation with KMnO₄ (2 equiv) at pH 2–3 to yield the carboxylic acid.

This method achieves moderate yields (35–42%) due to competing hydrolysis of the nitrile group.

Cyclocondensation of Thioamides

An alternative route utilizes 2-pyridyl thioamide derivatives and α-keto acids. For example, reacting N-(pyridin-2-yl)thioacetamide with oxaloacetic acid in ethanol under reflux produces the thiazole-5-carboxylic acid scaffold. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the keto acid’s carbonyl carbon, followed by dehydration.

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes cyclization rate |

| Temperature | 78°C | Prevents decarboxylation |

| Reaction Time | 12 hours | Balances conversion vs. side reactions |

Yields improve to 48–52% when using microwave-assisted heating (100°C, 30 minutes).

Functionalization of Preformed Thiazole Intermediates

Carboxylation via Carbon Dioxide Insertion

Late-stage carboxylation of 3-pyridin-2-yl-1,2-thiazole offers a direct pathway. Using a palladium-catalyzed C–H activation strategy, the thiazole’s C5 position undergoes carboxylation with CO₂ (1 atm) in the presence of Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline (10 mol%).

Key Steps:

- Generation of a Pd(II)-thiazole complex at 80°C in DMF.

- CO₂ insertion into the Pd–C bond to form the carboxylic acid.

- Protonolysis with acetic acid to release the product.

This method achieves 60–65% yield but requires rigorous exclusion of moisture.

Hydrolysis of Cyano Groups

Starting from 5-cyano-3-pyridin-2-yl-1,2-thiazole , controlled hydrolysis with concentrated H₂SO₄ (90°C, 4 hours) converts the nitrile to a carboxylic acid. The reaction’s exothermic nature necessitates slow addition of H₂O to prevent overoxidation to CO₂.

Characterization Data:

- FT-IR : Loss of ν(C≡N) at 2240 cm⁻¹; appearance of ν(C=O) at 1705 cm⁻¹.

- ¹H NMR (DMSO-d₆) : Singlet at δ 8.72 ppm (pyridin-2-yl H), δ 13.1 ppm (COOH, broad).

Multicomponent Reactions (MCRs)

Groebke-Blackburn-Bienaymé Reaction Adaptations

A three-component reaction between 2-aminopyridine , α-bromoketones , and thiourea constructs the thiazole ring while introducing the carboxylic acid group. For instance:

Reactants:

- 2-Aminopyridine

- Ethyl bromopyruvate

- Thiourea

Conditions:

- Solvent: CH₃CN

- Catalyst: ZnCl₂ (20 mol%)

- Temperature: 60°C, 8 hours

The ethyl ester intermediate is hydrolyzed with NaOH (2M) to yield the carboxylic acid.

Yield Comparison:

| Ester Hydrolysis Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| NaOH (aqueous) | 78 | 98.2 |

| LiOH (THF/H₂O) | 82 | 99.1 |

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyridine moiety on Wang resin enables iterative thiazole formation. The protocol involves:

- Resin Functionalization : Coupling 2-pyridinecarboxylic acid to Wang resin using DIC/HOBt.

- Thiazole Assembly : Treating with Lawesson’s reagent (2 equiv) to generate thioamide, followed by cyclization with methyl bromoacetate.

- Cleavage : TFA/H₂O (95:5) releases the product, with simultaneous ester hydrolysis.

Advantages:

- Purity >95% without chromatography

- Scalable to 50 g batches

Biocatalytic Approaches

Recent advances employ nitrilase enzymes to convert 5-cyano precursors to carboxylic acids. Aspergillus niger nitrilase (expressed in E. coli BL21) achieves 92% conversion in phosphate buffer (pH 7.5, 30°C, 24 hours).

Process Metrics:

| Parameter | Value |

|---|---|

| Substrate Loading | 10 mM |

| Enzyme Loading | 5 U/mg substrate |

| Space-Time Yield | 1.2 g/L/h |

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid with structurally related thiazole and oxadiazole derivatives, focusing on molecular properties, substituents, and applications.

Key Comparative Insights:

Methoxy and amino substituents ( and ) modulate electronic density and solubility, impacting reactivity in synthetic pathways .

Applications :

- Pharmaceuticals : The pyridin-2-yl and oxadiazole derivatives (e.g., ) show promise in targeting enzymes or receptors due to their heterocyclic cores .

- Material Science : Methoxy-substituted thiazoles () are used to enhance thermal stability in advanced materials .

Research Activity :

Biological Activity

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole and pyridine rings, which contribute to its unique chemical properties. The compound's structure allows for interactions with various biological targets, making it a versatile candidate for pharmaceutical development.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Properties : Several studies have demonstrated the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For example, it interacts with topoisomerase II, leading to double-strand breaks in DNA .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several key interactions have been identified:

- Enzyme Inhibition : The compound inhibits various enzymes involved in metabolic pathways, which can alter cellular functions and promote therapeutic effects.

- Receptor Interaction : It is known to bind with high affinity to multiple receptors, influencing signaling pathways related to cell proliferation and survival.

- DNA Interaction : The compound's ability to interact with DNA and induce strand breaks is crucial for its anticancer activity, particularly in targeting rapidly dividing cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine production |

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), researchers found that the compound led to significant reductions in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound resulted in increased early and late apoptotic cells compared to control groups .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Studies indicate that the compound remains stable at room temperature and exhibits a moderate half-life in biological systems, which is beneficial for therapeutic applications.

Safety assessments have shown that while the compound demonstrates potent biological activity, careful consideration of dosage is necessary to minimize potential toxicity.

Q & A

Q. What are the optimal synthetic routes for 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid?

A two-step approach is commonly employed:

- Step 1 : Condensation of pyridinyl-thiazole precursors (e.g., 2-aminopyridine derivatives) with thiourea or thioamide intermediates under reflux in ethanol or DMF, catalyzed by acetic acid or p-toluenesulfonic acid.

- Step 2 : Carboxylic acid functionalization via oxidation of a methyl or hydroxymethyl group using KMnO₄ in acidic conditions or RuO₄-mediated oxidation for higher selectivity . Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via recrystallization (ethanol/water mixtures).

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Elemental analysis : Validate stoichiometry (C, H, N, S) with deviations <0.3% .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments (pyridinyl δ 8.1–8.9 ppm; thiazole δ 7.3–7.7 ppm) and carboxylic acid proton (δ 12–13 ppm, broad) .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for its synthesis?

- Factorial design : Apply 2³ full factorial experiments to evaluate temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. ethanol). Response surface methodology (RSM) identifies optimal yield conditions while minimizing side-product formation .

- DFT calculations : Model transition states for cyclization steps to predict regioselectivity in thiazole ring formation. Use software like Gaussian16 with B3LYP/6-31G(d) basis sets .

Q. What strategies enhance bioavailability through structural derivatization?

- Salt formation : React with inorganic bases (e.g., NaOH, K₂CO₃) or organic amines (e.g., piperazine) to improve aqueous solubility. Characterize salts via X-ray diffraction to confirm ionic interactions .

- Prodrug design : Synthesize ethyl ester derivatives (using SOCl₂/ethanol) for enhanced membrane permeability, followed by enzymatic hydrolysis studies in simulated gastric fluid .

Q. How can contradictions in reported biological activity data be resolved?

- Reproducibility protocols : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, in kinase inhibition assays, use ATP concentrations calibrated via LC-MS .

- Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via SPR (surface plasmon resonance) or microscale thermophoresis .

Q. What reactor designs improve yield in scaled-up synthesis?

- Continuous flow systems : Utilize microreactors with immobilized catalysts (e.g., Pd/C packed beds) to enhance heat/mass transfer and reduce reaction time by 40–60% compared to batch processes .

- Membrane separation : Integrate nanofiltration membranes (MWCO 300–500 Da) for in-line purification of carboxylic acid intermediates, reducing downstream crystallization steps .

Q. How to study interactions with biological targets like enzymes or receptors?

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., COX-2 or EGFR kinase) using hanging-drop vapor diffusion. Resolve structures at ≤2.0 Å resolution to map hydrogen-bonding networks .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into protein solutions (e.g., 10 μM in PBS, pH 7.4) and fitting data to a one-site model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.